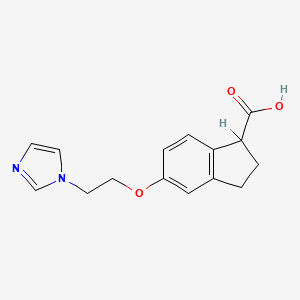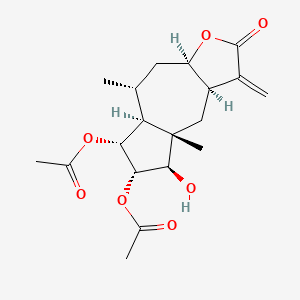
Hymenograndin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hymenograndin is a natural product found in Hymenoxys richardsonii, Hymenoxys hoopesii, and Hymenoxys odorata with data available.
Wissenschaftliche Forschungsanwendungen
Hymenoptera Genome Database (HGD) The Hymenoptera Genome Database is a model organism database for insect species of the order Hymenoptera, supporting research in genetics, genome sequencing, and gene expression. It contains data from 9 species over 200 million years, aiding in comparative genomics and enhancing understanding of agriculturally important Hymenoptera species through genomics (Munoz-Torres et al., 2010).
Hymenopteran Genetics The emergence of hymenopteran genetics as a field of study, highlighted at the 42nd Annual Drosophila Research Conference, showcases the growing interest in the genetics of non-drosophilid insects, particularly those in the Hymenoptera order (Page, Gadau, & Beye, 2002).
Biology of Dwarf Tapeworm (Hymenolepis nana) Research focusing on the biology of Hymenolepis nana offers a comprehensive review of both national and foreign literature on this subject, shedding light on the morphology and biology of this tapeworm species (Sataeva et al., 2018).
Hymen 'Restoration' in Oppressive Cultures Studies on hymen restoration and hymenoplasty in cultures of oppression discuss the ethical implications and the role of physicians in these practices. This research offers insights into the social, psychological, and medical aspects of hymen restoration (Earp, 2013).
Gross Anatomy Ontology for Hymenoptera The development of the Hymenoptera Anatomy Ontology (HAO) addresses the challenge of diverse morphotypes and species in the Hymenoptera lineage. This ontology aids in the study of agricultural, behavioral, and genomic research related to hymenopterans (Yoder et al., 2010).
Genus Hymenocrater Ethnopharmacological and Therapeutic Potential
The comprehensive review of the genus Hymenocrater focuses on its ethnopharmacological, phytochemical, and therapeutic potential. This research brings attention to the unexplored potential of Hymenocrater species in natural product research (Morteza-Semnani, Ahadi, & Hashemi, 2016).
Sex Allocation Conflict in Insect Societies Research on sex allocation in colonies of eusocial Hymenoptera examines the conflict outcome through power and the costs of manipulation, contributing to our understanding of social conflicts within these insect societies (Helanterä & Ratnieks, 2009).
Sex Determination in the Hymenoptera Advances in understanding the genetic and cytoplasmic mechanisms of arrhenotokous parthenogenesis in Hymenoptera provide insights into the ancestral mode of sex determination in this order. This research is fundamental to comprehending how sex determination varies across hymenopteran superfamilies (Heimpel & de Boer, 2008).
Eigenschaften
CAS-Nummer |
51292-55-8 |
|---|---|
Produktname |
Hymenograndin |
Molekularformel |
C19H26O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[(3aR,5R,5aS,6R,7S,8R,8aS,9aR)-7-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O7/c1-8-6-13-12(9(2)18(23)26-13)7-19(5)14(8)15(24-10(3)20)16(17(19)22)25-11(4)21/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12-,13-,14-,15-,16-,17+,19+/m1/s1 |
InChI-Schlüssel |
AXCKGAMPGDLORG-KKMGJOHJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Andere CAS-Nummern |
51292-55-8 |
Synonyme |
hymenograndin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1200925.png)
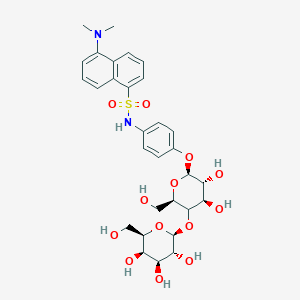
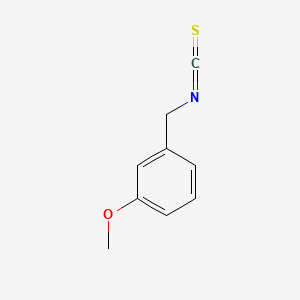
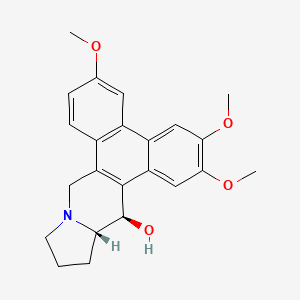


![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)
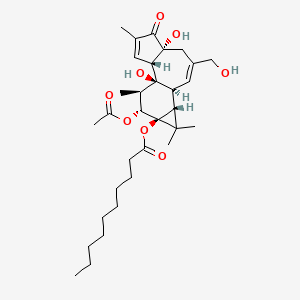
![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
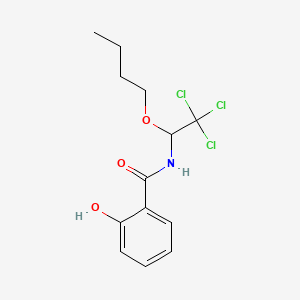
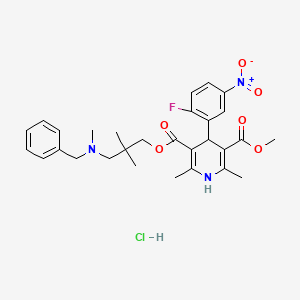
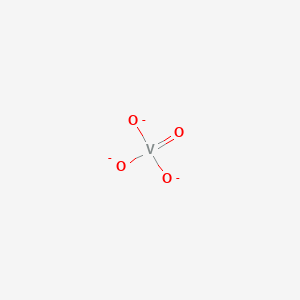
carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)
